

(4-Chloropyrimidin-2-yl)methanol molecular weight

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Compound of Interest

Compound Name: (4-Chloropyrimidin-2-yl)methanol

CAS No.: 1093880-89-7

Cat. No.: B1455532

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An In-depth Technical Guide to **(4-Chloropyrimidin-2-yl)methanol**: A Core Building Block in Modern Medicinal Chemistry

Abstract

(4-Chloropyrimidin-2-yl)methanol is a pivotal heterocyclic building block in the landscape of drug discovery and development. Its strategic functionalization, featuring a reactive chloropyrimidine core and a versatile methanol group, positions it as a valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of **(4-Chloropyrimidin-2-yl)methanol**, detailing its physicochemical properties, plausible synthetic routes, robust analytical characterization methodologies, and its strategic application in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a foundational resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of novel pharmaceutical agents.

Introduction and Strategic Importance

The pyrimidine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of small-molecule drugs approved by the FDA, including a majority of recently approved protein kinase inhibitors.[1] The specific substitution pattern of **(4-Chloropyrimidin-2-yl)methanol** offers a distinct set of synthetic advantages. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (S_NAr), a common and powerful reaction for introducing amines, thiols, and other functionalities that often serve as key "hinge-binding" motifs in kinase inhibitors.[1] Concurrently, the methanol group at the 2-position provides a synthetic handle for a variety of transformations, such as oxidation to an aldehyde for subsequent condensation reactions or conversion to a leaving group for coupling with other molecular fragments. This dual functionality makes **(4-Chloropyrimidin-2-yl)methanol** a highly strategic starting material for building molecular diversity and accessing novel chemical space.

Physicochemical and Spectroscopic Data

The precise characterization of **(4-Chloropyrimidin-2-yl)methanol** is fundamental for its effective use in synthesis. The following tables summarize its key physical properties and the expected spectroscopic data for analytical confirmation.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	1093880-89-7	[2][3]
Molecular Formula	C ₅ H ₅ ClN ₂ O	[2]
Molecular Weight	144.56 g/mol	[2]
Appearance	White to yellow solid	Inferred from supplier data
Boiling Point	238.4 ± 20.0 °C (Predicted)	[4]
Density	1.422 ± 0.06 g/cm ³ (Predicted)	[4]
Storage Conditions	Inert atmosphere, store in freezer, under -20°C	[2]
SMILES Code	<chem>OCC1=NC=CC(Cl)=N1</chem>	[2]

Table 2: Expected Analytical Characterization Data

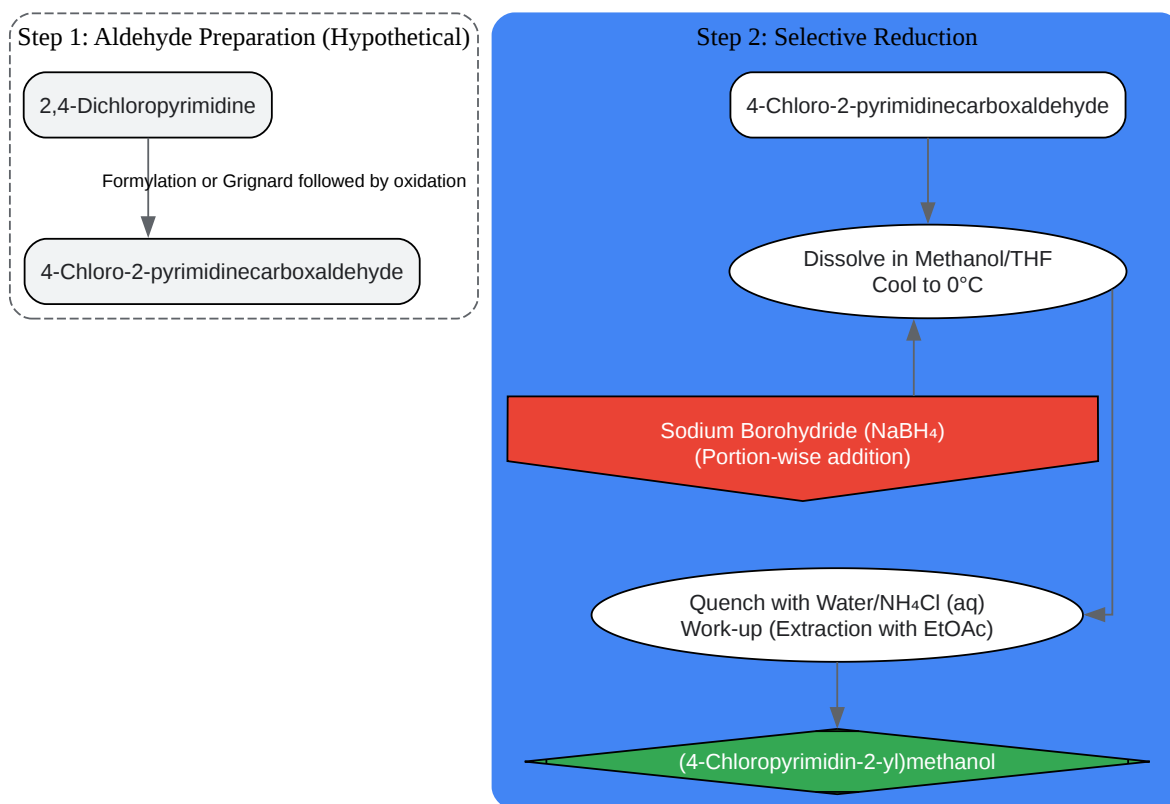
Technique	Expected Signals / Observations
^1H NMR	Aromatic protons on the pyrimidine ring (doublets, ~8.5-9.0 ppm). Methylene protons (-CH ₂ OH) as a singlet or doublet (~4.5-5.0 ppm). Hydroxyl proton (-OH) as a broad singlet (variable, exchangeable with D ₂ O).
^{13}C NMR	Aromatic carbons of the pyrimidine ring (~150-170 ppm). Methylene carbon (-CH ₂ OH) (~60-65 ppm).
LC-MS	Molecular Ion (M+H) ⁺ : 145.0166 Isotopic Pattern: A characteristic ~3:1 ratio for the M ⁺ and (M+2) ⁺ peaks due to the presence of ³⁵ Cl and ³⁷ Cl isotopes.
HPLC	A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used.

Synthesis and Purification

While specific literature detailing the synthesis of **(4-Chloropyrimidin-2-yl)methanol** is sparse, a logical and effective synthetic strategy involves the selective reduction of a suitable precursor such as 4-chloro-2-pyrimidinecarboxaldehyde or an ester of 4-chloro-2-pyrimidinecarboxylic acid. The following protocol describes a representative reduction of the aldehyde.

Proposed Synthetic Workflow: Reduction of Aldehyde Precursor

This protocol is based on standard, well-established reduction methodologies for heterocyclic aldehydes.



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Caption: Proposed synthesis of **(4-Chloropyrimidin-2-yl)methanol**.

Detailed Experimental Protocol (Representative)

Materials:

- 4-Chloro-2-pyrimidinecarboxaldehyde
- Sodium borohydride (NaBH₄)

- Methanol (MeOH), Anhydrous
- Tetrahydrofuran (THF), Anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

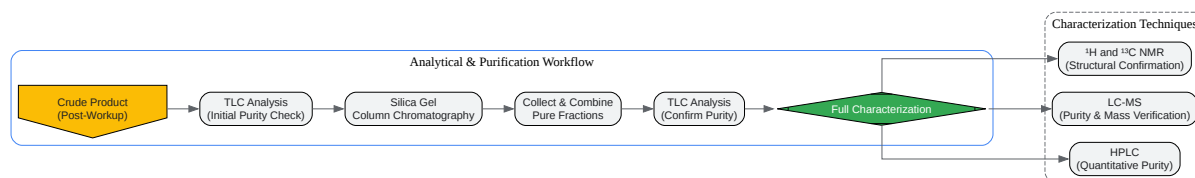
Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-2-pyrimidinecarboxaldehyde (1.0 eq). Dissolve the aldehyde in a mixture of anhydrous THF and anhydrous MeOH (e.g., a 4:1 ratio).
- **Cooling:** Cool the resulting solution to 0°C using an ice-water bath.
- **Reduction:** Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
- **Reaction Monitoring:** Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Quenching:** Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.
- **Extraction:** Allow the mixture to warm to room temperature and remove the organic solvents under reduced pressure. Partition the remaining aqueous residue between water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
- **Work-up:** Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

- Purification: Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure **(4-Chloropyrimidin-2-yl)methanol**.

Analytical Characterization Workflow

A self-validating protocol for confirming the identity and purity of synthesized **(4-Chloropyrimidin-2-yl)methanol** is crucial. This involves a combination of spectroscopic and chromatographic techniques.



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Caption: Integrated workflow for purification and analysis.

Expertise & Causality:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary tools for unambiguous structure elucidation. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectra provide information on the number and connectivity of protons and carbons, confirming the presence of the pyrimidine ring, the chlorination pattern, and the hydroxymethyl group.
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides orthogonal data for both purity and identity. The liquid chromatography step separates the target compound from any impurities or starting materials. The mass spectrometer then provides

the mass-to-charge ratio of the eluting compound. The detection of the correct molecular ion with its characteristic chlorine isotopic pattern provides strong evidence for the compound's identity.

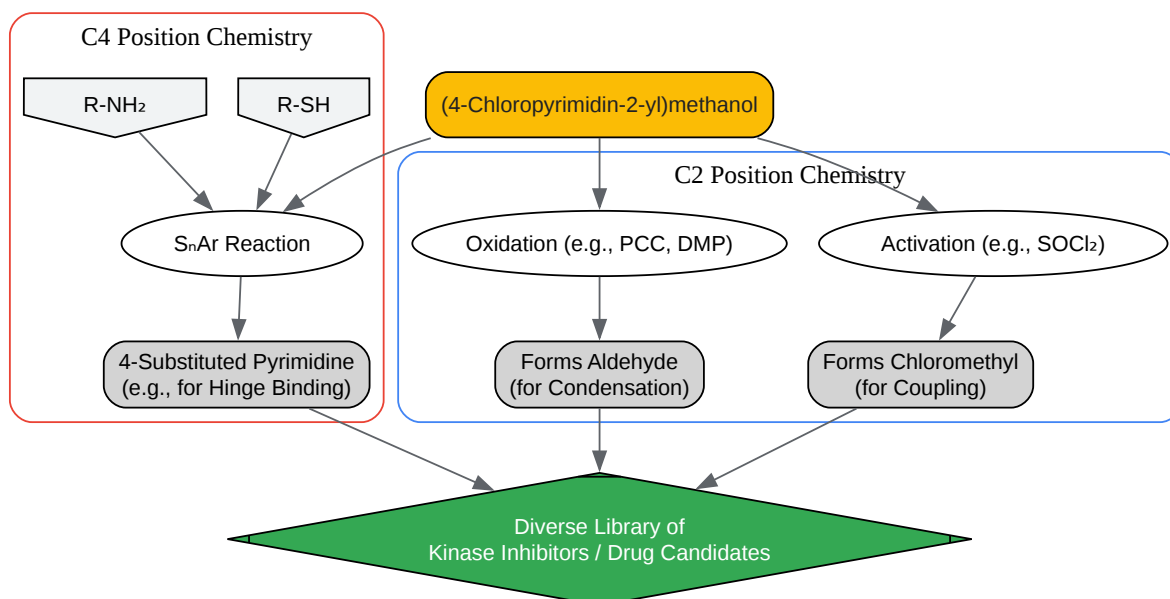
- High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC with UV detection is the gold standard. A calibrated analysis can determine the purity of the final product to >95% or >99%, which is critical for its use in subsequent synthetic steps, especially in a drug development context.

Applications in Drug Discovery

The true value of **(4-Chloropyrimidin-2-yl)methanol** lies in its role as a versatile synthetic intermediate. The pyrimidine core is a privileged scaffold in kinase inhibitor design, often interacting with the hinge region of the kinase ATP-binding site.^[1]

Strategic Role as a Functionalized Building Block

(4-Chloropyrimidin-2-yl)methanol provides two distinct points for diversification, allowing for the systematic exploration of structure-activity relationships (SAR).



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Caption: Synthetic utility of **(4-Chloropyrimidin-2-yl)methanol**.

- Modification at the 4-Position: The chlorine atom is a good leaving group for S_NAr reactions. This allows for the introduction of various amine-containing fragments, a key strategy in the synthesis of many kinase inhibitors like Pazopanib, which contains an N-(pyrimidin-4-yl) moiety.[5] By reacting **(4-Chloropyrimidin-2-yl)methanol** with a diverse panel of amines, chemists can rapidly generate libraries of compounds to probe the SAR of the hinge-binding region.
- Modification at the 2-Position: The primary alcohol can be easily transformed.
 - Oxidation: Mild oxidation to the corresponding aldehyde provides an electrophilic center for reactions such as reductive aminations or Wittig reactions, enabling chain extension and the introduction of new pharmacophoric elements.

- Activation: Conversion of the alcohol to a better leaving group (e.g., a tosylate or a chloride using thionyl chloride) activates the position for substitution reactions, allowing it to be coupled with nucleophiles to build out the "solvent-front" region of a kinase inhibitor.
[6]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount.

- Handling: **(4-Chloropyrimidin-2-yl)methanol** should be handled in a well-ventilated area, preferably within a chemical fume hood.[4] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.[7] Avoid inhalation of dust and contact with skin and eyes.
- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and kept in a freezer at or below -20°C to ensure long-term stability and prevent degradation.[2]
- Toxicity: While specific toxicity data for this compound is not readily available, it should be treated as a potentially hazardous substance. Chlorinated heterocyclic compounds can be irritants and harmful if ingested or absorbed through the skin.

Conclusion

(4-Chloropyrimidin-2-yl)methanol is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its defined structure, characterized by two distinct and synthetically versatile functional groups, provides a reliable and efficient entry point into the chemical space of pyrimidine-based therapeutics. The robust analytical methods outlined herein ensure its quality and integrity, while its logical application in the synthesis of kinase inhibitors underscores its importance. This guide serves to equip researchers and drug development professionals with the core knowledge required to confidently and effectively leverage **(4-Chloropyrimidin-2-yl)methanol** in their pursuit of novel medicines.

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